5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(4-methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O4S/c1-4-6(13(15)16)2-5(3-7(4)14(17)18)8-11-12-9(10)19-8/h2-3H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGUGCPYUJBOKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C2=NN=C(S2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-methyl-3,5-dinitrobenzoic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The presence of nitro groups and the thiadiazole ring contribute to its reactivity and ability to form stable complexes with target molecules.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Thiadiazole derivatives share a common 1,3,4-thiadiazole core but differ in aryl substituents, which critically influence their physicochemical and biological properties. Key structural analogs include:
*Calculated based on analogous compounds.
Key Observations :
- Methyl groups (e.g., in 5-(3,5-Dimethylphenyl)-...) enhance lipophilicity and may improve membrane permeability .
- Chloro substituents (e.g., in anticonvulsant derivatives) contribute to steric and electronic effects, influencing receptor interactions .
Key Trends :
- Anticonvulsant activity is prominent in chloro- and phenoxy-substituted derivatives, with ED₅₀ values as low as 20.11 mg/kg .
- Anticancer activity correlates with electron-withdrawing substituents (e.g., nitro, chloro), which may enhance DNA intercalation or enzyme inhibition .
- Planar structures (e.g., pyridyl derivatives) improve stacking interactions in biological matrices, aiding insecticidal/fungicidal effects .
Key Insights :
- POCl₃-mediated cyclization is versatile for introducing chloro and phenoxy groups .
- Solvent-free conditions (e.g., toluene reflux) improve yields and reduce byproducts .
Physicochemical and Crystallographic Properties
Crystal packing and hydrogen bonding influence solubility and stability:
Key Findings :
Biological Activity
5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine is a member of the thiadiazole class of compounds, characterized by its heterocyclic structure containing nitrogen and sulfur atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the dinitrophenyl group enhances its chemical reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula for this compound is C₉H₇N₅O₄S. Its structural features include:
- Thiadiazole ring : A five-membered ring containing two nitrogen atoms and one sulfur atom.
- Dinitrophenyl substituent : Contributes to the compound's reactivity and biological activity.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. Specifically, studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : Human colon cancer (HCT116) and lung cancer (H460) cells showed marked sensitivity to this compound.
- Mechanism of Action : The anticancer activity is attributed to its ability to interact with critical targets such as tubulin and protein kinases involved in cell division and proliferation .
Antimicrobial Activity
In addition to its anticancer potential, this compound also exhibits notable antimicrobial properties. It has been evaluated against several bacterial strains with promising results:
- Inhibition Studies : The compound displayed moderate to excellent inhibitory activity against various pathogens.
- Structure–Activity Relationship (SAR) : Modifications on the phenyl ring significantly influence the antimicrobial potency, suggesting that specific substitutions can enhance effectiveness .
Case Studies
A series of studies have been conducted to evaluate the biological activities of this compound:
- Antitumor Efficacy : In vitro assays revealed that this compound can effectively inhibit tumor growth in specific cancer cell lines. Molecular docking studies further elucidated its binding interactions with target proteins involved in tumorigenesis.
- Antimicrobial Testing : Various derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria.
Data Summary
| Biological Activity | Cell Line/Pathogen | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | HCT116 | Growth inhibition | |
| Anticancer | H460 | Growth inhibition | |
| Antimicrobial | Various Strains | Moderate to excellent inhibition |
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with biological targets at a molecular level:
Q & A
Q. What are the optimal synthetic routes for 5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves refluxing substituted benzoic acids (e.g., 4-methyl-3,5-dinitrobenzoic acid) with thiosemicarbazide in the presence of activating agents like POCl₃ . To improve yields:
- Use high-purity solvents (e.g., toluene or acetone) to reduce side reactions .
- Optimize reaction time (typically 4–6 hours) and temperature (363–408 K) to balance completion and decomposition .
- Purify via slow evaporation of acetone solutions to obtain X-ray-quality crystals .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- IR : Identify N–H stretches (3100–3300 cm⁻¹) and C=S/C–N vibrations (600–700 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to confirm amine protons (δ 5.5–6.5 ppm) and aromatic/thiadiazole carbons .
- X-ray Diffraction : Analyze planarity (r.m.s. deviation <0.15 Å) and intramolecular hydrogen bonds (C–H···N, 2.5–2.7 Å) to determine molecular conformation .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC) against Gram-positive/negative bacteria and fungi .
- Antitumor Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Mechanistic Studies : Pair bioassays with computational docking (e.g., AutoDock) to predict binding to targets like thymidylate synthase .
Advanced Research Questions
Q. How do crystallographic data inform the compound’s stability and reactivity?
- Methodological Answer :
- Planarity Analysis : X-ray data reveal near-planar thiadiazole and aryl rings (dihedral angles <30°), enhancing π-π stacking and photostability .
- Hydrogen Bonding : Intramolecular C–H···N bonds (Table 1 in ) stabilize the planar conformation, while intermolecular bonds form 2D layers, influencing solubility and crystallinity .
- Nitro Group Effects : The 3,5-dinitro substituents increase electron-withdrawing effects, potentially enhancing electrophilic reactivity .
Q. How can computational methods (DFT, MD) complement experimental data for this compound?
- Methodological Answer :
- Geometry Optimization : Use B3LYP/6-31G(d,p) to calculate bond lengths/angles, comparing with X-ray data to validate accuracy .
- Solvent Effects : Apply PCM models in TD-DFT to simulate UV-Vis spectra in ethanol/DMSO, correlating with experimental λmax shifts .
- Reactivity Predictions : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Meta-Analysis : Normalize data using IC₅₀/EC₅₀ values and assess assay conditions (e.g., pH, serum content) .
- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., methyl vs. nitro groups) on activity .
- Dose-Response Curves : Re-evaluate conflicting results using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
Q. How can researchers evaluate the compound’s stability under thermal and photolytic conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
